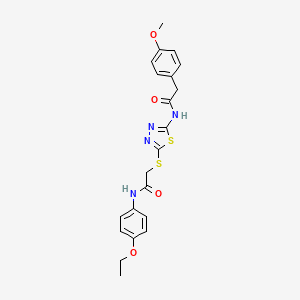

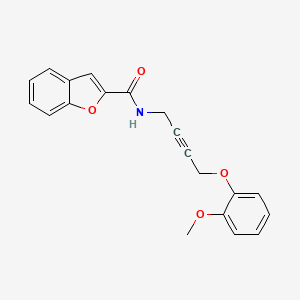

![molecular formula C18H19F3N6O B2546689 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2200183-80-6](/img/structure/B2546689.png)

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its biological importance. The structure of the compound suggests that it may have potential pharmacological applications due to the presence of the triazolopyrimidine moiety, which is a common feature in molecules with antimicrobial activity .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine compounds has been achieved through various methods. One approach involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of the triazolopyrimidine skeleton with high yields and short reaction times . Another method includes the synthesis of thiazolo-triazolopyridine derivatives, which were characterized by various spectroscopic techniques and showed significant biological activity .

Molecular Structure Analysis

Spectral and theoretical analyses, such as DFT/B3LYP calculations, have been used to study the molecular structure of similar compounds. These analyses include optimized structure analysis, Hirshfeld surface analysis, and molecular orbital calculations, which help in understanding the electronic properties and potential reactivity of the compound .

Chemical Reactions Analysis

The triazolopyrimidine core can be further functionalized through various chemical reactions. For instance, three-component condensation reactions have been used to synthesize related compounds, demonstrating the versatility of the triazolopyrimidine scaffold in organic synthesis . Additionally, heterocyclization and nucleophilic displacement reactions have been employed to prepare pyrimidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be inferred from spectroscopic characterization and computational studies. X-ray single crystal diffraction and spectroscopic techniques such as NMR and IR have been used to determine the structure and confirm the identity of synthesized compounds . DFT calculations provide insights into the electronic structure, which is crucial for understanding the reactivity and interactions of the compound with biological targets .

Relevant Case Studies

Several case studies have demonstrated the antimicrobial potential of triazolopyrimidine derivatives. Compounds with this core structure have shown significant activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents . Additionally, molecular docking studies have suggested that these compounds could serve as inhibitors for cancer treatment, highlighting the therapeutic relevance of the triazolopyrimidine scaffold .

Scientific Research Applications

Synthesis and Structural Analysis

Chemical Synthesis and Antihypertensive Potential

Research into 1,2,4-triazolo[1,5-a]pyrimidines has included the synthesis of compounds bearing morpholine, piperidine, or piperazine moieties. Compounds derived from these syntheses demonstrated promising antihypertensive activity in both in vitro and in vivo studies, highlighting their potential as cardiovascular agents (S. M. Bayomi et al., 1999).

Metal-Free Synthesis of Triazolopyridines

A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation was developed. This approach features short reaction times and high yields, facilitating the convenient construction of triazolopyridine skeletons (Zisheng Zheng et al., 2014).

Biological Activities and Applications

Antibacterial and Antimicrobial Activities

Studies have demonstrated the synthesis of novel compounds containing the triazolopyrimidine ring, which were evaluated for their antibacterial activity. One such derivative showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents (S. Lahmidi et al., 2019).

Herbicidal Activity

The triazolopyridine scaffold has also been investigated for its herbicidal activity, with certain derivatives showing excellent efficacy at low application rates across a broad spectrum of vegetation. This suggests a potential application in agricultural chemicals for weed control (M. Moran, 2003).

Adenosine Receptor Antagonism

Research into adenosine A2a receptor antagonists has identified compounds based on the triazolopyrimidine core as potent and selective, with implications for treating neurological disorders such as Parkinson's disease. The exploration of various heterocyclic cores has led to the identification of effective analogs with oral activity (C. Vu et al., 2004).

Future Directions

properties

IUPAC Name |

5-methyl-7-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O/c1-12-9-16(27-17(24-12)22-11-23-27)26-7-5-13(6-8-26)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11,13H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPNLPYSXSGFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

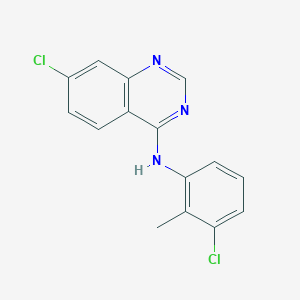

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

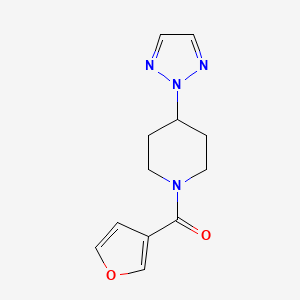

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

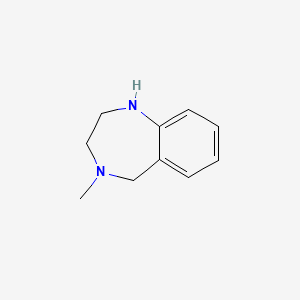

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)